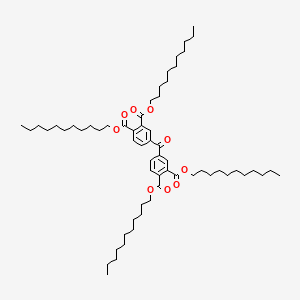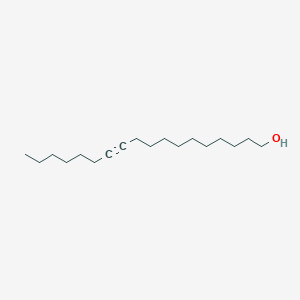![molecular formula C20H12 B1609342 Benzo[a]pyrene-7,8-d2 CAS No. 206752-38-7](/img/structure/B1609342.png)
Benzo[a]pyrene-7,8-d2
Übersicht
Beschreibung
Benzo[a]pyrene-7,8-d2, also known as Benzo[a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) found in coal tar . The compound is one of the benzopyrenes, formed by a benzene ring fused to pyrene . It is the result of incomplete combustion at temperatures between 300 °C (572 °F) and 600 °C (1,112 °F) .
Synthesis Analysis
The synthesis of Benzo[a]pyrene-7,8-d2 involves the oxidation of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-diol) to yield benzo[a]pyrene-7,8-dione (BPQ) . Optically pure samples of (+)- and (–)-benzo[a]pyrene-7,8-oxide have been synthesized from the separated diastereoisomers of trans-8-bromo-7-menthyloxyacetoxy-7,8,9,10-tetrahydrobenzo[a]pyrene .Molecular Structure Analysis
The molecular structure of Benzo[a]pyrene-7,8-d2 is characterized by a benzene ring fused to pyrene . The exact mass of the molecule is 254.106454 g/mol .Chemical Reactions Analysis
Benzo[a]pyrene-7,8-d2 undergoes various chemical reactions. For instance, it reacts with the exocyclic N2 amino group of guanine to generate four stereoisomeric BP-N2-dG adducts . It also undergoes oxidation to form benzo[a]pyrene-7,8-dione (BPQ) .Physical And Chemical Properties Analysis
Benzo[a]pyrene-7,8-d2 is characterized by a molecular weight of 252.316 g·mol−1, a density of 1.24 g/cm3 (25 °C), a melting point of 179 °C (354 °F; 452 K), and a boiling point of 495 °C (923 °F; 768 K) . It is practically insoluble in water .Wissenschaftliche Forschungsanwendungen
Binding and Stereochemistry
The binding properties and stereochemistry of Benzo[a]pyrene-7,8-d2 and its metabolites are significant in cancer research. Koreeda et al. (1978) found that benzo[a]pyrene 7,8-diol-9,10-epoxides bind stereospecifically to DNA, RNA, and protein in mouse skin, indicating a potential mechanism for carcinogenicity (Koreeda et al., 1978). Yang et al. (1977) further elucidated the stereospecific enzymatic formation of these compounds (Yang et al., 1977).
Carcinogenicity and Mutagenicity
Studies on the carcinogenicity and mutagenicity of benzo[a]pyrene derivatives have been crucial in understanding how these compounds contribute to cancer development. Levin et al. (1976) demonstrated the high carcinogenic potential of benzo[a]pyrene 7,8-oxide in mice (Levin et al., 1976). Dock et al. (1978) investigated the fluorescence properties of DNA complexes formed after the metabolic activation of benzo[a]pyrene derivatives, contributing to the understanding of DNA interaction (Dock et al., 1978).
Metabolic Pathways and Enzymatic Reactions
Understanding the metabolic pathways and enzymatic reactions involving Benzo[a]pyrene-7,8-d2 is essential for developing strategies to mitigate its carcinogenic effects. Yang et al. (1976) described the enzymatic conversion leading predominantly to the diol-epoxide of benzo[a]pyrene (Yang et al., 1976). Zhanget al. (2012) highlighted the role of sulfotransferases in the detoxication of benzo[a]pyrene-7,8-dione in human lung cells, emphasizing the importance of these enzymes in protecting against genotoxicity (Zhang et al., 2012).
Tumorigenicity and Mutagenesis
Research on the tumorigenicity and mutagenesis induced by Benzo[a]pyrene-7,8-d2 derivatives has been significant in cancer studies. For instance, Buening et al. (1978) investigated the tumorigenicity of optical enantiomers of diastereomeric benzo[a]pyrene 7,8-diol-9,10-epoxides, revealing differences in carcinogenic activities among these isomers (Buening et al., 1978).
DNA Adduct Formation
Studies on DNA adduct formation by benzo[a]pyrene derivatives are crucial in understanding the genetic damage caused by these compounds. Autrup et al. (1978) examined the metabolism of benzo[a]pyrene in cultured human colon and identified major DNA adducts, providing insights into the genetic interactions of these carcinogens (Autrup et al., 1978).
Environmental and Biological Implications
Understanding the environmental and biological implications of Benzo[a]pyrene-7,8-d2 is essential for assessing its impact on public health. Cerniglia and Gibson (1980) explored the fungal oxidation of benzo[a]pyrene, which could have implications for environmental biodegradation and detoxification strategies (Cerniglia & Gibson, 1980).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7,8-dideuteriobenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMWHPNWAFZXNH-DRSKVUCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C2C3=C4C(=CC2=C1[2H])C=CC5=C4C(=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425985 | |
| Record name | Benzo[a]pyrene-7,8-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[a]pyrene-7,8-d2 | |
CAS RN |
206752-38-7 | |
| Record name | Benzo[a]pyrene-7,8-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206752-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[a]pyrene-7,8-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206752-38-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




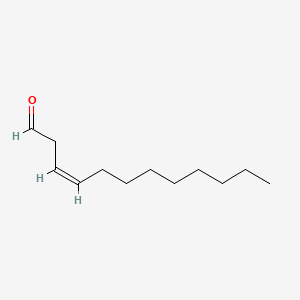

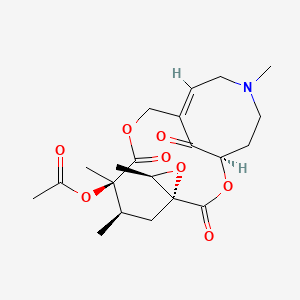
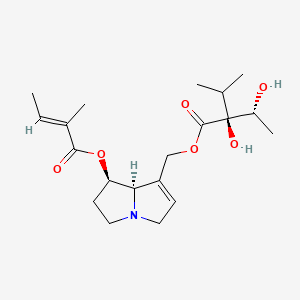
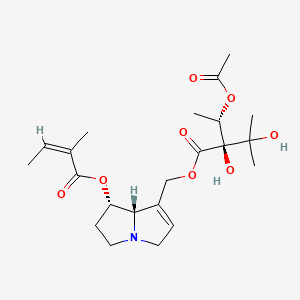


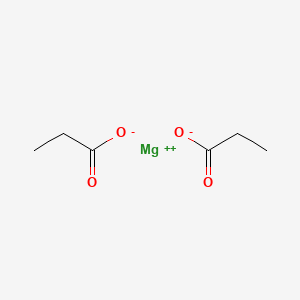
![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)
